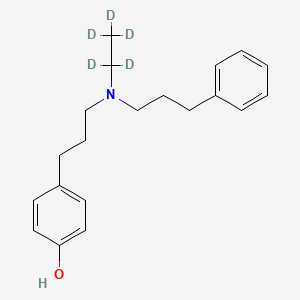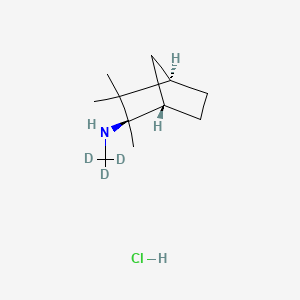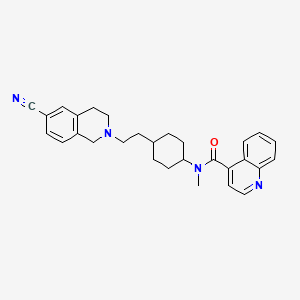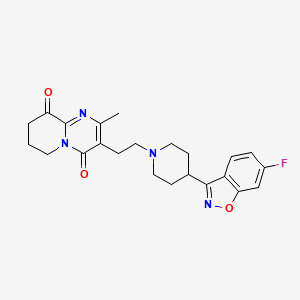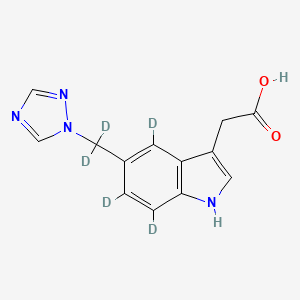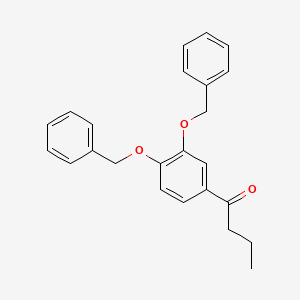
3',4'-Dibenzyloxy-1-phenyl-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4'-Dibenzyloxy-1-phenyl-2-butanone, commonly referred to as DBOPB, is a synthetic organic compound used in various scientific applications. It is a colorless, crystalline solid with a melting point of 53-54 °C. DBOPB is mainly used in the synthesis of other compounds and as a reagent in organic synthesis. It is also used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. In addition, DBOPB has been used in the synthesis of polymers, dyes, and other materials.
Applications De Recherche Scientifique
Antimicrobial Properties : A study on Helichrysum gymnocomum, a plant in the Asteraceae family, isolated compounds including dibenzyloxy flavonoids. These compounds exhibited significant antimicrobial properties, with notable activity against pathogens like Staphylococcus aureus, including methicillin and gentamycin resistant strains (Drewes & van Vuuren, 2008).
Biocatalysis in Chemical Synthesis : A study on Baeyer–Villiger monooxygenases, which are enzymes catalyzing a wide range of substrates, demonstrated the enzyme's application in synthesizing enantiopure compounds. This includes the conversion of 3-phenyl-2-butanone, a compound structurally similar to 3',4'-Dibenzyloxy-1-phenyl-2-butanone (Geitner et al., 2010).
Chemical Synthesis Techniques : Research on the synthesis of 3-Hydroxy-4-phenyl-2-butanone, a compound related to 3',4'-Dibenzyloxy-1-phenyl-2-butanone, explored different methods of preparation, highlighting the potential for chemical manipulation and synthesis of similar compounds (Sun Baoguo, 2011).
Flavour and Fragrance Industry Applications : A study on the synthesis and characteristic odor of optically active 3‐hydroxy‐4‐phenyl‐2‐butanone, a related compound, revealed its potential application in the flavor and fragrance industry. The study showed different stereoisomers had distinct odors, indicating the relevance of similar compounds in sensory applications (Tian et al., 2011).
Propriétés
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-2-9-22(25)21-14-15-23(26-17-19-10-5-3-6-11-19)24(16-21)27-18-20-12-7-4-8-13-20/h3-8,10-16H,2,9,17-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUMIQWAWGZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dibenzyloxy-1-phenyl-2-butanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


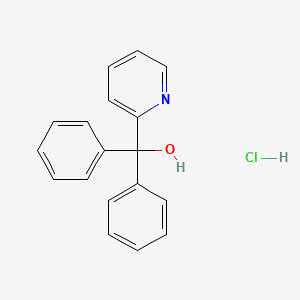

![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4](/img/no-structure.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)
